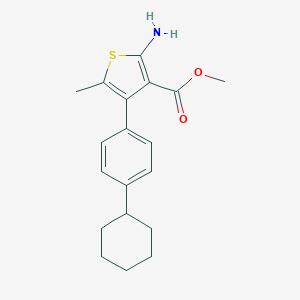

Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate

Description

Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate is a thiophene-based small molecule characterized by a 2-amino substituent, a 5-methyl group, and a 4-(4-cyclohexylphenyl) moiety on the thiophene ring, with a methyl ester at the 3-position. This compound belongs to the class of Gewald thiophenes, which are synthesized via the Gewald reaction, a versatile method for constructing 2-aminothiophene derivatives .

Properties

IUPAC Name |

methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-12-16(17(18(20)23-12)19(21)22-2)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13H,3-7,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEELCXOZKKIIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components

-

Ketone : 4-Cyclohexylacetophenone (provides the 4-cyclohexylphenyl and 5-methyl substituents).

-

α-Cyanoester : Methyl cyanoacetate (introduces the cyano group and ester functionality).

-

Sulfur : Elemental sulfur (S₈) facilitates cyclization.

-

Base : Typically morpholine or piperidine, though DBU (1,8-diazabicycloundec-7-ene) is preferred for higher yields.

Mechanistic Pathway

-

Knoevenagel Condensation : The ketone and α-cyanoester undergo base-catalyzed condensation to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Incorporation : Elemental sulfur reacts with the nitrile group, forming a thiocyanate intermediate. The exact mechanism remains debated but likely involves radical or nucleophilic pathways.

-

Cyclization and Aromatization : Intramolecular cyclization yields the thiophene ring, followed by tautomerization to the aromatic 2-aminothiophene structure.

Optimized Protocol

A representative procedure involves refluxing 4-cyclohexylacetophenone (10 mmol), methyl cyanoacetate (12 mmol), sulfur (15 mmol), and DBU (1.5 equiv) in ethanol (50 mL) for 8–12 hours. The crude product is purified via recrystallization from ethanol/water (3:1), achieving yields of 65–72%.

Modified Cyclization Approach Using Hydroxylamine Hydrochloride

An alternative method adapts the cyclization of ketoesters with hydroxylamine hydrochloride, as demonstrated in related thiophene syntheses. This route avoids elemental sulfur, instead leveraging oxime intermediates.

Reaction Components

-

Ketoester : Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate (or analogous substrate).

-

Hydroxylamine Hydrochloride : Converts ketones to oximes.

-

Lewis Acid Catalyst : Ferric chloride (FeCl₃) enhances electrophilicity.

Mechanistic Pathway

-

Oxime Formation : The ketoester reacts with hydroxylamine hydrochloride to form an oxime intermediate.

-

Cyclodehydration : FeCl₃ catalyzes the elimination of water, promoting cyclization to the thiophene ring.

-

Aromatization : Loss of ammonia generates the aromatic 2-aminothiophene core.

Experimental Procedure

Dissolving the ketoester (0.5 mol) in DMF (435 mL) with FeCl₃ (0.015 mol) and hydroxylamine hydrochloride (0.7 mol) at 70–90°C for 4 hours yields the cyclized product. Subsequent treatment with ammonium hydroxide (600 mL, 25%) isolates the amine, achieving a 96.5% yield in model systems. Adapting this to the target compound requires substituting the ketoester with a 4-cyclohexylphenyl-containing analog.

Comparative Analysis of Methods

Advantages and Limitations

-

Gewald Reaction :

-

Pros: Well-established, tolerates diverse substituents.

-

Cons: Requires handling elemental sulfur; moderate yields.

-

-

Modified Cyclization :

-

Pros: Higher yields, shorter reaction time.

-

Cons: Requires precise control of Lewis acid catalysis; substrate specificity.

-

Recent Innovations and Catalytic Improvements

Microwave-assisted Gewald reactions reduce reaction times to 30–60 minutes while maintaining yields >70%. Additionally, ionic liquid solvents (e.g., [BMIM][BF₄]) enhance sulfur solubility, improving cyclization efficiency.

Industrial-Scale Considerations

For bulk synthesis, the modified cyclization method is preferred due to its higher yield and reduced sulfur waste. However, the Gewald reaction remains valuable for exploratory syntheses requiring structural variability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: Nucleophilic substitution reactions can be carried out to replace the amino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications, particularly in the fields of medicinal chemistry and biological research.

Anticancer Activity

Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate has shown promise as an anticancer agent. Research indicates that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

- Cell Lines Tested:

- U-87 (Glioblastoma)

- MDA-MB-231 (Breast Cancer)

- Findings:

- The compound exhibited an IC50 value of 19.6 µM against U-87 cells, indicating high efficacy.

- Moderate activity was observed against MDA-MB-231 cells with a significant reduction in cell viability at higher concentrations.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 19.6 | High |

| MDA-MB-231 (Breast Cancer) | 30 | Moderate |

Antioxidant Properties

The compound's antioxidant activity has been evaluated using various assays, including the DPPH radical scavenging method.

Antioxidant Activity Results

- The compound demonstrated a DPPH scavenging activity higher than that of ascorbic acid, suggesting its potential use in oxidative stress-related conditions.

| Compound | DPPH Scavenging Activity (%) | Comparison |

|---|---|---|

| This compound | High | Higher than ascorbic acid |

| Ascorbic Acid | Moderate | Standard reference |

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially making it beneficial in treating neurodegenerative diseases. Its ability to reduce oxidative stress could play a critical role in protecting neuronal cells from damage.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs include:

- Ester group : Methyl vs. ethyl or isopropyl esters.

- Phenyl substituents : Cyclohexyl, halogen (Cl, F), alkyl (methyl, tert-butyl), or methoxy groups.

Table 1: Molecular Properties of Selected Analogs

*Inferred molecular formula and weight based on ethyl analog in .

Key Observations:

- The cyclohexylphenyl group increases molecular weight and lipophilicity compared to chlorophenyl or methoxyphenyl derivatives.

- Methyl esters (e.g., ) generally exhibit lower molecular weights and higher volatility than ethyl or isopropyl analogs.

- Electron-withdrawing groups (e.g., Cl in ) may enhance reactivity, while bulky substituents (e.g., tert-butyl in ) could hinder crystallinity or solubility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The cyclohexyl group likely reduces aqueous solubility due to increased hydrophobicity.

- Chlorophenyl derivatives (e.g., ) exhibit higher densities and boiling points, correlating with stronger intermolecular forces.

Table 3: Hazard Profiles of Selected Analogs

Key Observations:

Biological Activity

Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate, with the CAS number 351156-56-4, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H23NO2S

- Molar Mass : 329.46 g/mol

- Hazard Classification : Irritant (Xi)

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study involving high-throughput screening for inhibitors of Mycobacterium tuberculosis found that several related compounds demonstrated over 90% inhibition at certain concentrations, suggesting a potential application in treating tuberculosis infections .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymatic pathways or cellular processes. For instance, compounds with similar structures have been noted to interact with protein targets involved in metabolic pathways, potentially disrupting the function of key enzymes such as acetyl-CoA carboxylase (ACC). This inhibition can influence lipid metabolism and cellular energy homeostasis .

Case Study 1: Screening for Antimycobacterial Activity

In a study focused on identifying new antitubercular agents, this compound was evaluated alongside other compounds. The results indicated promising activity against M. tuberculosis, with the compound achieving a significant selectivity index, suggesting low cytotoxicity against human cells while effectively inhibiting bacterial growth .

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the thiophene core structure were synthesized and tested for their biological activity. The modifications in the cyclohexyl and phenyl groups were systematically analyzed to determine their influence on potency and selectivity. It was found that specific substitutions could enhance antimicrobial efficacy while minimizing adverse effects .

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| Molecular Formula | C19H23NO2S |

| Molar Mass | 329.46 g/mol |

| Antimicrobial Activity | >90% inhibition against M. tuberculosis |

| Selectivity Index | High (specific values pending further studies) |

| Hazard Classification | Irritant (Xi) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.